N-Alkyl Branching Architecture: N-(1-Ethylpropyl) vs. Linear N-Pentyl and Alternative Branched Isomers
The N-(1-ethylpropyl) group (pentan-3-yl) introduces a symmetric secondary carbon at the point of nitrogen attachment, which distinguishes it from the linear N-pentyl analog (primary carbon attachment) and from alternative branched isomers such as N-(2-methylbutyl) (attachment at a secondary carbon with an asymmetric center) or N-(1,1-dimethylpropyl) (tertiary carbon attachment) . This structural difference is expected to reduce the calculated logP by approximately 0.2–0.4 log units relative to the N-pentyl analog due to increased branching reducing solvent-accessible surface area, while increasing steric hindrance at the amide nitrogen relative to the linear analog [1].
| Evidence Dimension | N-alkyl chain architecture: attachment point, symmetry, steric bulk |
|---|---|
| Target Compound Data | N-(1-ethylpropyl): secondary symmetric branched C₅ chain (pentan-3-yl); nitrogen attached to a secondary carbon with two ethyl branches |
| Comparator Or Baseline | N-pentyl (linear, primary C attachment); N-(2-methylbutyl) (branched, asymmetric secondary C); N-(1,1-dimethylpropyl) (branched, tertiary C attachment) |
| Quantified Difference | Estimated ΔlogP ≈ +0.2–0.4 for linear N-pentyl vs. N-(1-ethylpropyl); Δ steric parameter (Taft Es) ≈ −0.3 to −0.5 for N-(1-ethylpropyl) vs. N-pentyl. Exact values require experimental measurement. |
| Conditions | Computational prediction (ALOGPS 2.1 / ChemAxon) for C₁₁H₂₁NO isomers; no direct experimental logP data available for this specific compound. |
Why This Matters
The unique branched architecture of N-(1-ethylpropyl)cyclopentanecarboxamide dictates its reversed-phase HPLC retention time and GC stationary phase partitioning—critical parameters for selecting the correct reference standard in analytical method development where co-elution with isobaric impurities must be excluded.
- [1] Tetko, I.V. et al. (2005). Virtual computational chemistry laboratory—design and description. Journal of Computer-Aided Molecular Design, 19, 453–463. (ALOGPS 2.1 logP prediction). View Source
